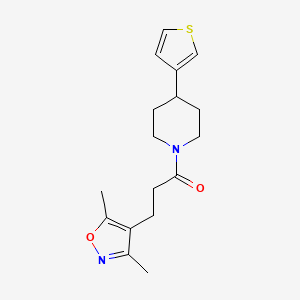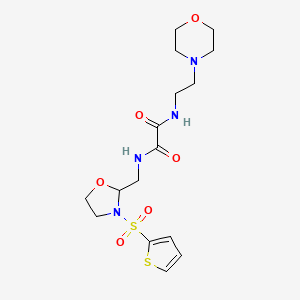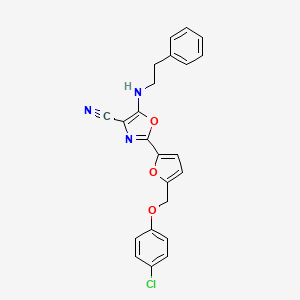
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. This compound is commonly referred to as DMTP, and it has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Generation of Structurally Diverse Libraries
Research by G. Roman (2013) on "Generation of a structurally diverse library through alkylation and ring closure reactions" using related compounds illustrates how similar molecules can be utilized as starting materials in synthetic chemistry to generate a wide variety of structurally diverse compounds. This approach may enable the discovery of novel compounds with potential applications in drug development, materials science, and chemical biology (Roman, 2013).
Synthesis and Biological Evaluation
Vardanyan's work on "1-Substituted Piperidines" (2018) discusses the synthesis, pharmacological properties, and uses of derivatives of piperidine, a structural component of the compound . This suggests that similar compounds could have applications in developing new pharmaceuticals with varied biological activities (Vardanyan, 2018).
Novel Routes for Synthesis and Evaluation
Research into new synthetic routes and the evaluation of biological activities, as seen in the study on "New route for synthesis, spectroscopy, and X-ray studies" by F. Al-Omran et al. (2014), points to the importance of such compounds in medicinal chemistry, especially for their potential antitumor activities (Al-Omran, Mohareb, & El-Khair, 2014).
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, as explored by A. Bacchi et al. (2005), showcases the chemical versatility and potential applications of compounds with complex structures, including in the development of new therapeutic agents (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Wound-Healing and Anticonvulsant Agents
Research on "Evaluation of in vivo wound-healing potential" by K. Vinaya et al. (2009) and "Synthesis of new piperidyl indanone derivatives as anticonvulsant agents" by N. Siddiqui et al. (2012) demonstrates the biomedical applications of structurally similar compounds in promoting wound healing and serving as anticonvulsant agents, respectively. These studies highlight the potential therapeutic uses of compounds with similar structural features (Vinaya et al., 2009); (Siddiqui et al., 2012).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-16(13(2)21-18-12)3-4-17(20)19-8-5-14(6-9-19)15-7-10-22-11-15/h7,10-11,14H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQYNRERFZEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2767605.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)
![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)

